molecular formula C21H28N4O4S B2440685 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide CAS No. 1091132-33-0

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B2440685
CAS RN: 1091132-33-0
M. Wt: 432.54
InChI Key: FMDXRXCMSWYXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase) and has been found to be effective in inhibiting the growth of cancer cells.

Scientific Research Applications

Herbicidal Activity

Research into compounds with similar structures has shown potential in herbicidal applications. For instance, studies on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed effective herbicidal activity. Such compounds have been synthesized and analyzed for their structural and herbicidal properties, indicating that related derivatives could be explored for agricultural uses to control weed growth without affecting crops (Liu et al., 2008).

Antitumor and Anticancer Properties

Compounds with similar structures have shown promise in antitumor and anticancer research. Studies on derivatives like N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have evaluated cytotoxic effects against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. Additionally, these compounds have been assessed for their ability to inhibit DNA topoisomerases, which play a crucial role in cell proliferation and survival, suggesting potential therapeutic applications for cancer treatment (A. Esteves-Souza et al., 2006).

Antimicrobial and Cytotoxic Activities

Research into thiazole derivatives has demonstrated significant antimicrobial and cytotoxic activities. For example, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been synthesized and investigated for their effects against various bacterial and fungal strains. Some of these compounds showed high antibacterial activity, while others displayed anticandidal effects against specific Candida species. Additionally, their cytotoxic activity was evaluated against different human leukemia cell lines, providing a basis for further investigation into their potential as therapeutic agents (Sam Dawbaa et al., 2021).

Inflammatory and Analgesic Effects

The synthesis of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles has been explored for their anti-inflammatory and analgesic properties. Compounds from these studies have shown significant in vitro anti-inflammatory activity compared to ibuprofen, as well as notable analgesic effects. These findings suggest potential applications in developing new treatments for inflammatory conditions and pain management (Anas M H Shkair et al., 2016).

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,5-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-16-9-10-18(29-2)17(12-16)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDXRXCMSWYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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